3-Hydroxyhexadecanoic acid

Description

3-Hydroxyhexadecanoic acid has been reported in Drosophila melanogaster, Hypericum perforatum, and other organisms with data available.

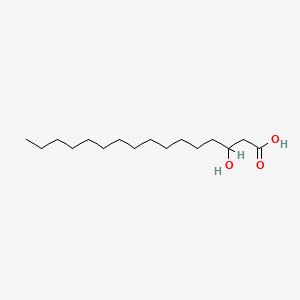

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-34-7, 20595-04-4 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyhexadecanoic Acid: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a saturated hydroxy fatty acid that plays a significant role in various biological processes and holds potential as a building block in the synthesis of bioactive molecules. Its presence is noted in the structure of lipid A, a key component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, and its derivatives are implicated in bacterial communication through quorum sensing. Furthermore, the accumulation of this fatty acid is a hallmark of certain metabolic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This technical guide provides a comprehensive overview of the chemical properties of this compound and detailed methodologies for its synthesis.

Chemical Properties

This compound is a C16 saturated fatty acid with a hydroxyl group located at the third carbon position. This structural feature imparts specific chemical and physical properties that are crucial for its biological functions and synthetic applications. A summary of its key chemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Hydroxypalmitic acid, β-Hydroxypalmitic acid | [2][3] |

| Molecular Formula | C₁₆H₃₂O₃ | [1][2][4] |

| Molecular Weight | 272.42 g/mol | [1][2][4] |

| Physical State | White, waxy solid | [3] |

| Melting Point | 78-79 °C | [5][6] |

| Boiling Point (Predicted) | 405.0 ± 28.0 °C | [5][6] |

| Solubility | Soluble in organic solvents such as ethanol (B145695), chloroform, and ethyl acetate. Limited solubility in water. | [3][5][7] |

| pKa (Predicted) | 4.38 ± 0.10 | [6] |

| CAS Number | 2398-34-7 (for the racemic mixture) | [2][3] |

Synthesis of this compound

The synthesis of this compound can be approached through several methods, depending on the desired outcome (racemic mixture or a specific enantiomer). Key synthetic strategies include the Reformatsky reaction for racemic synthesis, and asymmetric methods like Sharpless dihydroxylation and enzyme-catalyzed resolutions for enantiomerically pure forms.

Racemic Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classic method for the preparation of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids. The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.

Experimental Protocol: Synthesis of (±)-3-Hydroxyhexadecanoic Acid

This protocol is adapted from the general principles of the Reformatsky reaction.

Materials:

-

Tetradecanal (B130844) (Myristaldehyde)

-

Ethyl bromoacetate (B1195939)

-

Activated zinc dust

-

Anhydrous toluene (B28343)

-

Iodine (catalytic amount)

-

1 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethanol

-

Potassium hydroxide (B78521)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a stream of nitrogen until the iodine vapor is visible, then allow it to cool to room temperature.

-

Reaction Setup: Add anhydrous toluene to the flask. A solution of tetradecanal (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is prepared and added to the dropping funnel.

-

Initiation and Reaction: A small portion of the aldehyde/ester solution is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.

-

Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid with vigorous stirring until the zinc is dissolved. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification of the Ester: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxyhexadecanoate.

-

Hydrolysis to the Acid: The crude ester is dissolved in ethanol, and a solution of potassium hydroxide (2.0 equivalents) in water is added. The mixture is refluxed for 2-4 hours.

-

Isolation of the Acid: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ligroine or a mixture of hexane (B92381) and ethyl acetate, affords the purified product. A reported yield for a similar reaction is around 32%.[4]

Enantioselective Synthesis

For applications in drug development and biological studies, obtaining enantiomerically pure this compound is often necessary. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

1. Sharpless Asymmetric Dihydroxylation

This method allows for the stereoselective synthesis of diols from alkenes, which can then be converted to the desired hydroxy acid. For (R)-3-hydroxyhexadecanoic acid, a suitable terminal alkene precursor is required.

Experimental Protocol Outline: Synthesis of (R)-3-Hydroxyhexadecanoic Acid

This is a generalized protocol based on the principles of Sharpless asymmetric dihydroxylation.

Materials:

-

1-Hexadecene

-

AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

-

Water

-

Sodium sulfite (B76179)

-

Sodium periodate (B1199274)

-

Ruthenium(III) chloride (catalytic amount)

-

Acetonitrile

-

Carbon tetrachloride

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dihydroxylation: To a vigorously stirred mixture of AD-mix-β in tert-butanol and water at 0 °C, add 1-hexadecene. The reaction is stirred at 0 °C until the alkene is consumed (monitored by TLC). The reaction is then quenched by the addition of sodium sulfite and stirred for 1 hour.

-

Work-up and Isolation of Diol: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (R)-1,2-hexadecanediol. Purification is achieved by column chromatography on silica gel.

-

Oxidative Cleavage: The purified diol is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water. Sodium periodate and a catalytic amount of ruthenium(III) chloride are added. The mixture is stirred at room temperature until the diol is consumed.

-

Isolation of the Acid: The reaction is quenched with isopropanol, and the mixture is partitioned between water and diethyl ether. The aqueous layer is acidified with hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield (R)-3-hydroxyhexadecanoic acid. Further purification can be achieved by recrystallization.

2. Lipase-Catalyzed Kinetic Resolution

This enzymatic method is effective for separating a racemic mixture of this compound or its ester. Lipases selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.

Experimental Protocol Outline: Lipase-Catalyzed Resolution

This is a generalized protocol for enzymatic resolution.

Materials:

-

(±)-Ethyl 3-hydroxyhexadecanoate

-

Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Acylating agent (e.g., vinyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Enzymatic Acylation: In a flask, dissolve (±)-ethyl 3-hydroxyhexadecanoate in the chosen anhydrous organic solvent. Add the immobilized lipase and the acylating agent (e.g., vinyl acetate). The suspension is stirred at a controlled temperature (e.g., 30-40 °C).

-

Monitoring the Reaction: The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high ee for both components.

-

Separation: The lipase is removed by filtration. The filtrate is concentrated, and the resulting mixture of the unreacted (S)-ethyl 3-hydroxyhexadecanoate and the acylated (R)-ethyl 3-acetoxyhexadecanoate is separated by column chromatography on silica gel.

-

Hydrolysis: The separated enantiomers of the ester can be hydrolyzed to their corresponding acids using standard procedures (as described in the Reformatsky section) to obtain enantiomerically pure (R)- and (S)-3-hydroxyhexadecanoic acid.

Biological Significance and Signaling Pathways

This compound and its derivatives are involved in several critical biological pathways. Understanding these pathways is essential for researchers in drug development and microbiology.

Lipid A Biosynthesis

In Gram-negative bacteria, 3-hydroxy fatty acids are essential building blocks for the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). The biosynthesis of lipid A, also known as the Raetz pathway, begins with the acylation of UDP-N-acetylglucosamine.

The initial steps involve the enzymes LpxA, LpxC, and LpxD, which sequentially add two (R)-3-hydroxyacyl chains to the UDP-GlcNAc precursor.[2][3] This part of the pathway is crucial for the formation of the lipid A backbone.

Quorum Sensing in Ralstonia solanacearum

In the plant pathogen Ralstonia solanacearum, a derivative of this compound, (R)-methyl 3-hydroxypalmitate (B1262271) (3-OH PAME), acts as a quorum-sensing signal molecule.[8] This molecule is synthesized by the methyltransferase PhcB and is sensed by the histidine kinase PhcS.[4] At high cell densities, the accumulation of 3-OH PAME leads to the activation of the transcriptional regulator PhcA, which in turn controls the expression of a wide range of virulence factors.[5][9]

LCHAD Deficiency and Fatty Acid β-Oxidation

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) is a crucial enzyme in the mitochondrial β-oxidation of long-chain fatty acids. In individuals with LCHAD deficiency, this enzyme is defective, leading to an inability to properly metabolize long-chain fatty acids. This results in the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding free fatty acids, including this compound, in tissues and body fluids.[1][10] This accumulation can lead to severe clinical manifestations, including cardiomyopathy, hypoglycemia, and neuropathy.

Conclusion

This compound is a molecule of significant interest due to its fundamental roles in bacterial physiology and its association with human metabolic diseases. The synthetic methodologies outlined in this guide provide a foundation for researchers to produce this compound for further investigation. A thorough understanding of its chemical properties and its involvement in biological pathways is critical for the development of novel therapeutics targeting bacterial infections and for managing metabolic disorders. The continued exploration of the synthesis and biological functions of this compound and its derivatives will undoubtedly open new avenues in chemical biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. q-bio.org [q-bio.org]

- 8. Biocomputational Assessment of Natural Compounds as a Potent Inhibitor to Quorum Sensors in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex | Annual Reviews [annualreviews.org]

- 10. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Ubiquitous Presence of 3-Hydroxypalmitic Acid in the Bacterial World: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypalmitic acid (3-OH C16:0) is a saturated 3-hydroxy fatty acid that plays a pivotal, multifaceted role in bacterial physiology and host-pathogen interactions. While it can be found in various biological systems, it is particularly significant in the domain of bacteriology. This technical guide delves into the natural occurrence of 3-hydroxypalmitic acid across diverse bacterial taxa, its structural importance, its function as a signaling molecule, and the methodologies employed for its detection and quantification.

I. Natural Occurrence and Structural Significance

The most prominent role of 3-hydroxypalmitic acid in bacteria is as a fundamental constituent of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1] Lipid A is a potent immunostimulant and is largely responsible for the endotoxic activity of LPS.[1] The fatty acid composition of lipid A, including the presence and chain length of 3-hydroxy fatty acids, varies between bacterial species and can be influenced by environmental conditions. This variability can impact the host's immune recognition and the bacterium's ability to evade host defenses.

3-Hydroxypalmitic acid is often found as one of the primary acyl chains attached to the glucosamine (B1671600) disaccharide backbone of lipid A. It can be either amide-linked or ester-linked. For instance, in Burkholderia pseudomallei, 3-hydroxypalmitic acid is the amide-linked fatty acid in two forms of ornithine-containing lipids.[2] In Francisella tularensis, lipid A is tetra-acylated, with 3-hydroxyoctadecanoic acid and 3-hydroxyhexadecanoic acid being major components.[3][4][5] Similarly, it is a known component of the lipid A of other significant pathogens like Chlamydia trachomatis.[6][7]

Beyond its role in lipid A, 3-hydroxypalmitic acid and other 3-hydroxy fatty acids have been identified in other complex lipids in some bacteria, including certain glycolipids and lipopeptides in Mycobacterium species.[8]

Quantitative Distribution of 3-Hydroxypalmitic Acid in Bacteria

The following table summarizes the presence of 3-hydroxypalmitic acid in various bacterial species as a component of their cellular fatty acids or lipid A. The data is compiled from fatty acid profiling studies. It is important to note that the relative abundance can vary depending on the strain, growth conditions, and analytical methods used.

| Bacterial Species | Presence of 3-Hydroxypalmitic Acid | Notes | Reference(s) |

| Burkholderia pseudomallei | + | Present as a major 3-hydroxy fatty acid in lipid A and ornithine-containing lipids. | [2][9][10][11] |

| Burkholderia cenocepacia | + | Part of the lipid A structure. | [10] |

| Burkholderia mallei | + | Found in the lipid A moiety. | [10] |

| Francisella tularensis | + | A major fatty acid component of lipid A. | [3][4][5][12][13] |

| Pseudomonas aeruginosa | + | A component of lipid A, though its presence can be modulated by deacylases. | [14][15][16][17] |

| Chlamydia trachomatis | + | Long-chain 3-hydroxyacyl-ACPs are precursors for lipo-oligosaccharide synthesis. | [6][7] |

| Mycobacterium spp. | + | Detected in several clinically important mycobacteria. | [8][18] |

II. Role as a Signaling Molecule

In addition to its structural role, a derivative of 3-hydroxypalmitic acid acts as a crucial signaling molecule in the plant pathogen Ralstonia solanacearum. Specifically, 3-hydroxypalmitic acid methyl ester (3-OH PAME) functions as a volatile, long-distance intercellular signal that autoregulates the expression of virulence genes.

This signaling pathway is intricate and involves a complex regulatory network. The production of 3-OH PAME is dependent on the PhcB protein, which is believed to be an S-adenosylmethionine-dependent methyltransferase. This molecule then influences a two-component system, PhcS/PhcR, which in turn modulates the expression of PhcA, a global virulence regulator. At low concentrations of 3-OH PAME, it is proposed that PhcS phosphorylates PhcR, leading to the inhibition of phcA expression. As the bacterial population density increases, the concentration of 3-OH PAME surpasses a threshold, which is thought to reduce the phosphorylation of PhcR by PhcS. This de-repression leads to increased phcA expression and the subsequent activation of a suite of virulence factors, including exopolysaccharide (EPS) production and extracellular enzymes.

III. Experimental Protocols

The analysis of 3-hydroxypalmitic acid from bacterial sources typically involves three main stages: extraction of total lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

A. Lipid Extraction and Fatty Acid Release

1. Whole-Cell Hydrolysis (Saponification) This is a common method for releasing all fatty acids (both free and ester/amide-bound) from bacterial cells.

-

Harvest bacterial cells by centrifugation.

-

Add a saponification reagent (e.g., 45g NaOH in 150ml methanol (B129727) and 150ml distilled water).[19]

-

Seal the tubes and heat in a boiling water bath for 30 minutes, with intermittent vortexing.[19] This step hydrolyzes lipids, releasing the fatty acids as sodium salts.

2. Acid Hydrolysis This method is more effective at releasing amide-linked fatty acids but can degrade cyclopropane (B1198618) fatty acids.[20]

-

After saponification and cooling, acidify the mixture to pH <2.0 with concentrated HCl. This protonates the fatty acid salts.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs)

1. Methylation

-

Add a methylation reagent (e.g., 325ml 6.0N HCl in 275ml methanol).[19]

-

Seal the tubes and heat at 80°C for 10 minutes.[19] This reaction converts the free fatty acids to their corresponding methyl esters.

2. Extraction of FAMEs

-

After cooling, add an organic solvent mixture (e.g., 200ml hexane (B92381) and 200ml methyl tert-butyl ether) to extract the FAMEs.[19]

-

Gently mix the phases and then separate them by centrifugation. The upper organic phase contains the FAMEs.

3. Sample Cleanup

-

Wash the organic phase with a dilute base solution (e.g., 10.8g NaOH in 900ml distilled water) to remove any remaining acidic components.[19]

-

Transfer the final organic phase to a clean vial for GC-MS analysis.

C. GC-MS Analysis

-

Gas Chromatography (GC): The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program involves an initial hold followed by a gradual ramp in temperature to elute fatty acids of increasing chain length.[19]

-

Mass Spectrometry (MS): As the FAMEs elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the specific fatty acid methyl ester. For 3-hydroxy fatty acid methyl esters, characteristic fragment ions are used for identification.

IV. Conclusion

3-Hydroxypalmitic acid is a molecule of significant interest in bacteriology. Its role as a key structural component of the highly immunogenic lipid A in Gram-negative bacteria makes it a crucial factor in host-pathogen interactions and a potential target for novel antimicrobial strategies. Furthermore, its function as a signaling molecule in certain bacteria highlights the diverse ways in which fatty acids can regulate complex biological processes, including virulence. The well-established methodologies for its extraction and analysis provide robust tools for researchers to further explore its distribution and function across the bacterial kingdom. A deeper understanding of the biosynthesis and role of 3-hydroxypalmitic acid will undoubtedly open new avenues for the development of diagnostics, therapeutics, and a more profound comprehension of bacterial physiology and pathogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular lipid and fatty acid compositions of Burkholderia pseudomallei strains isolated from human and environment in Viet Nam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel modification of lipid A of Francisella tularensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Therapeutic Targets in Chlamydial Fatty Acid and Phospholipid Synthesis [frontiersin.org]

- 7. Therapeutic Targets in Chlamydial Fatty Acid and Phospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipopolysaccharides from Different Burkholderia Species with Different Lipid A Structures Induce Toll-Like Receptor 4 Activation and React with Melioidosis Patient Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Biological Diversity of Lipopolysaccharides from Burkholderia pseudomallei and Burkholderia thailandensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive analysis of clinical Burkholderia pseudomallei isolates demonstrates conservation of unique lipid A structure and TLR4-dependent innate immune activation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. Evidence Suggesting That Francisella tularensis O-Antigen Capsule Contains a Lipid A-Like Molecule That Is Structurally Distinct from the More Abundant Free Lipid A | PLOS One [journals.plos.org]

- 13. Evidence Suggesting That Francisella tularensis O-Antigen Capsule Contains a Lipid A-Like Molecule That Is Structurally Distinct from the More Abundant Free Lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pseudomonas aeruginosa Lipid A Structural Variants Induce Altered Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unique Lipid A Modifications in Pseudomonas aeruginosa Isolated from the Airways of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Pseudomonas aeruginosa Lipid A Deacylase: Selection for Expression and Loss within the Cystic Fibrosis Airway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Systematic study of the 3-hydroxy fatty acid composition of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gcms.cz [gcms.cz]

- 20. Comparison of the effects of acid and base hydrolyses on hydroxy and cyclopropane fatty acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3-Hydroxyhexadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid is a crucial intermediate in bacterial fatty acid biosynthesis and a key monomer in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. This technical guide provides an in-depth exploration of the biosynthesis of this compound, with a particular focus on the enzymatic processes within the Type II Fatty Acid Synthesis (FASII) pathway prevalent in bacteria such as Pseudomonas aeruginosa. This document details the core enzymatic reactions, presents available quantitative data, outlines experimental protocols for its study, and provides visual representations of the key pathways and workflows.

Introduction

This compound, also known as 3-hydroxypalmitic acid, is a 16-carbon chain 3-hydroxy fatty acid.[1][2] It serves as a fundamental building block in various cellular processes. In Gram-negative bacteria, it is a critical component of the lipid A moiety of lipopolysaccharides, which forms the outer leaflet of the outer membrane and is essential for bacterial viability. Furthermore, 3-hydroxyalkanoates, including the 16-carbon variant, are the monomeric units of PHAs, which are synthesized by numerous bacteria as intracellular carbon and energy storage compounds.[3][4] The enzymatic machinery responsible for the synthesis of this compound is a key component of the FASII pathway, which is distinct from the Type I pathway found in mammals, making it an attractive target for the development of novel antimicrobial agents.[5]

The Core Biosynthesis Pathway

The synthesis of this compound is an integral part of the fatty acid elongation cycle in the bacterial FASII system. This process involves a series of enzymatic reactions that iteratively add two-carbon units to a growing acyl chain, which is tethered to an Acyl Carrier Protein (ACP).

The central reaction in the formation of this compound is the reduction of its corresponding 3-oxoacyl-ACP precursor, 3-oxohexadecanoyl-ACP. This reaction is catalyzed by the NADPH-dependent enzyme 3-oxoacyl-[acyl-carrier-protein] reductase , commonly known as FabG .[3][6]

The overall reaction is as follows:

3-Oxohexadecanoyl-ACP + NADPH + H⁺ -> (3R)-Hydroxyhexadecanoyl-ACP + NADP⁺

The fabG gene, which codes for the FabG enzyme, is often located within a conserved fab gene cluster in bacteria, alongside other genes of the FASII pathway, such as acpP (encoding ACP) and fabD (encoding malonyl-CoA:ACP transacylase).[7][8] The essentiality of the fabG gene has been demonstrated in Pseudomonas aeruginosa, highlighting its critical role in bacterial fatty acid biosynthesis.[9]

Quantitative Data

Quantitative understanding of the biosynthesis of this compound is crucial for metabolic engineering and drug development. Below are tables summarizing available kinetic data for the key enzyme FabG and in vivo concentrations of 3-hydroxy fatty acids.

Table 1: Kinetic Parameters of 3-Oxoacyl-ACP Reductase (FabG)

| Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Conditions | Reference |

| Pseudomonas aeruginosa | Acetoacetyl-CoA | 1.0 ± 0.2 mM | - | (12 ± 3) x 10³ | 0.8 mM NADPH | [9] |

| Pseudomonas aeruginosa | NADPH | 0.29 ± 0.03 mM | - | - | 4 mM Acetoacetyl-CoA | [9] |

| Escherichia coli (Wildtype) | Acetoacetyl-CoA | 120 ± 10 µM | 110 ± 10 s-1 | 9.2 x 10⁵ | 0.1 M Sodium Phosphate, pH 7.4 | |

| Escherichia coli (Wildtype) | NADPH | 24 ± 2 µM | - | - | 0.1 M Sodium Phosphate, pH 7.4 |

Note: Data for the natural C16 substrate (3-oxohexadecanoyl-ACP) is limited; values are often reported for shorter-chain or artificial substrates like acetoacetyl-CoA.

Table 2: In Vivo Concentrations of 3-Hydroxy Fatty Acids in Pseudomonas aeruginosa

| Fatty Acid | Culture Condition | Concentration/Proportion | Reference |

| 3-OH-C10:0 | Biofilm (2, 4, 6 days) | ~15 mol% of total fatty acids | [3] |

| Total 3-Hydroxy FAs | Planktonic (2 days) | ~15.2 mol% of total fatty acids | [3] |

| 3-Hydroxydecanoic acid | Engineered P. aeruginosa | 18 g/L (as HAA precursor) | [2][7] |

| 3-Hydroxyhexanoic acid & 3-Hydroxyoctanoic acid | Recombinant P. putida | 2.32 g/L | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Protocol for In Vitro Synthesis of 3-Hydroxyhexadecanoyl-ACP

This protocol describes the reconstitution of the initial steps of the FASII elongation cycle to produce (3R)-hydroxyhexadecanoyl-ACP from myristoyl-CoA (C14:0).

Materials:

-

Purified enzymes: FabD (malonyl-CoA:ACP transacylase), FabH (β-ketoacyl-ACP synthase III), FabG (3-oxoacyl-ACP reductase)

-

Purified Acyl Carrier Protein (ACP)

-

Myristoyl-CoA

-

Malonyl-CoA

-

NADPH

-

Reaction Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM β-mercaptoethanol

-

Quenching solution: 10% acetic acid

-

Analysis by conformation-sensitive urea-PAGE

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the following components in the specified order at room temperature:

-

Reaction Buffer to a final volume of 50 µL.

-

Holo-ACP to a final concentration of 50 µM.

-

Malonyl-CoA to a final concentration of 100 µM.

-

Myristoyl-CoA to a final concentration of 50 µM.

-

NADPH to a final concentration of 200 µM.

-

FabD to a final concentration of 1 µM.

-

FabH to a final concentration of 1 µM.

-

-

Initiate the reaction: Add FabG to a final concentration of 1 µM to start the reaction.

-

Incubate: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quench the reaction: Stop the reaction by adding 5 µL of 10% acetic acid.

-

Analyze the products: Analyze the formation of 3-hydroxyhexadecanoyl-ACP by conformation-sensitive urea-PAGE. The product will migrate differently than the acyl-ACP substrates.

Protocol for Spectrophotometric Assay of FabG Activity

This assay measures the activity of FabG by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified FabG enzyme

-

Acetoacetyl-CoA (as a model substrate)

-

NADPH

-

Assay Buffer: 100 mM sodium phosphate, pH 7.4

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture: In a quartz cuvette, prepare a 300 µL reaction mixture containing:

-

Assay Buffer

-

Acetoacetyl-CoA to a final concentration of 0.5 mM.

-

NADPH to a final concentration of 0.2 mM.

-

-

Equilibrate: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 25°C.

-

Initiate the reaction: Add a known amount of purified FabG (e.g., 10 µg) to the cuvette and mix quickly.

-

Measure absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance every 10-15 seconds for 3-5 minutes.

-

Calculate activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

Protocol for GC-MS Quantification of this compound from Bacterial Culture

This protocol outlines the steps for extracting and quantifying this compound from a bacterial cell pellet.

Materials:

-

Bacterial cell pellet

-

Methanolysis reagent: 3% (v/v) sulfuric acid in methanol

-

Internal standard (e.g., benzoic acid or a deuterated 3-hydroxy fatty acid)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Harvest and lyophilize cells: Harvest bacterial cells from a known volume of culture by centrifugation. Wash the pellet with distilled water and then lyophilize to determine the cell dry weight.

-

Methanolysis: To a known amount of lyophilized cells (e.g., 10 mg), add 2 mL of methanolysis reagent and 2 mL of chloroform containing the internal standard.

-

Derivatization: Heat the mixture at 100°C for 4 hours in a sealed vial to convert the 3-hydroxy fatty acids to their methyl esters.

-

Extraction: After cooling, add 1 mL of water and vortex thoroughly. Centrifuge to separate the phases and carefully collect the lower chloroform phase containing the fatty acid methyl esters.

-

GC-MS analysis: Inject an aliquot of the chloroform extract into the GC-MS.

-

GC conditions: Use a temperature program that effectively separates the fatty acid methyl esters, for example, an initial temperature of 50°C held for 3 minutes, followed by a ramp of 10°C/min to 250°C.

-

MS conditions: Operate the mass spectrometer in electron impact (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode to identify and quantify the methyl ester of this compound based on its characteristic mass spectrum and retention time relative to the internal standard.

-

Regulatory Mechanisms

The biosynthesis of fatty acids, including this compound, is a tightly regulated process to ensure a balanced supply of these essential molecules. In bacteria, this regulation occurs primarily at the transcriptional level.

In Escherichia coli, the fab operon, which includes fabG, is under the control of the transcriptional regulator FadR .[11] FadR acts as a repressor of the fatty acid degradation (fad) genes and an activator of some fab genes. The binding of long-chain acyl-CoA molecules to FadR alleviates its repression of the fad genes, allowing for the breakdown of fatty acids when they are abundant.

In Pseudomonas aeruginosa, the regulation of the fab operon is less well understood and appears to be distinct from that of E. coli. While a FadR homolog exists, its role in regulating the fab genes is not as clear.[12][13] Other regulatory factors and mechanisms, potentially including other transcription factors and small regulatory RNAs, are likely involved in controlling the expression of the fatty acid biosynthesis pathway in Pseudomonas.[12]

Conclusion

The biosynthesis of this compound via the FASII pathway is a fundamental process in many bacteria with significant implications for bacterial physiology, pathogenesis, and biotechnology. The key enzyme, 3-oxoacyl-ACP reductase (FabG), represents a validated target for the development of novel antibiotics. A thorough understanding of this pathway, including its kinetics, regulation, and the methods used for its investigation, is essential for researchers and professionals in the fields of microbiology, biochemistry, and drug development. Further research is needed to fully elucidate the substrate specificity of FabG for long-chain acyl-ACPs and to unravel the complex regulatory networks governing fatty acid biosynthesis in important pathogens like Pseudomonas aeruginosa.

References

- 1. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]

- 2. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishlarvae.org [fishlarvae.org]

- 4. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 5. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a Pseudomonas aeruginosa Fatty Acid Biosynthetic Gene Cluster: Purification of Acyl Carrier Protein (ACP) and Malonyl-Coenzyme A:ACP Transacylase (FabD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an Allosteric Inhibitor Binding Site in 3-Oxo-acyl-ACP Reductase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fatty acid metabolism regulator protein FadR - Wikipedia [en.wikipedia.org]

- 12. Transcription factors FabR and FadR regulate both aerobic and anaerobic pathways for unsaturated fatty acid biosynthesis in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

The Pivotal Role of 3-Hydroxyhexadecanoic Acid in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid (3-OH-C16:0), a 16-carbon 3-hydroxy fatty acid, is a crucial molecule in the microbial world, primarily recognized as a fundamental component of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria. Beyond its structural role, emerging evidence highlights its involvement, particularly in its methylated form, in sophisticated intercellular signaling pathways that regulate virulence and other collective behaviors. This technical guide provides an in-depth exploration of the biological functions of 3-OH-C16:0 in microbial signaling, with a focus on established pathways, quantitative data, and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals in microbiology, drug discovery, and biotechnology.

Introduction: 3-Hydroxy Fatty Acids in Microbial Communication

Microorganisms employ a diverse arsenal (B13267) of small molecules to communicate and coordinate their behavior in a population-density-dependent manner, a process known as quorum sensing. Among these signaling molecules, fatty acids and their derivatives have gained increasing attention. 3-Hydroxy fatty acids (3-OH-FAs) are a class of molecules integral to the structure and function of Gram-negative bacterial outer membranes. While their primary role has been considered structural, as components of lipid A, specific 3-OH-FAs have been identified as potent signaling molecules that can modulate gene expression, virulence, and biofilm formation. This guide focuses specifically on the biological significance of this compound (3-OH-C16:0) in these signaling networks.

The Signaling Role of this compound Methyl Ester in Ralstonia solanacearum

The most well-characterized signaling function of a 3-OH-C16:0 derivative is that of its methyl ester, 3-hydroxypalmitic acid methyl ester (3-OH-PAME), in the plant pathogen Ralstonia solanacearum. In this bacterium, 3-OH-PAME acts as a novel autoregulator, controlling the expression of a wide array of virulence factors.

The PhcB/PhcSR Regulatory Cascade

The signaling pathway initiated by 3-OH-PAME involves a complex regulatory network centered around the Phc system. The key components of this system are:

-

PhcB: An S-adenosylmethionine-dependent methyltransferase responsible for the synthesis of 3-OH-PAME from a fatty acid precursor.[1][2]

-

PhcA: A global LysR-type transcriptional regulator that controls the expression of virulence genes.[3]

At low cell densities, the concentration of extracellular 3-OH-PAME is low. In this state, the sensor kinase PhcS is active and phosphorylates the response regulator PhcR. Phosphorylated PhcR, in turn, inhibits the expression of the master virulence regulator, PhcA. As the bacterial population grows, the concentration of 3-OH-PAME increases. Upon reaching a threshold concentration, 3-OH-PAME is thought to interact with PhcS, inhibiting its kinase activity. This leads to a decrease in the phosphorylation of PhcR, thereby relieving the repression of PhcA. The now active PhcA can then induce the expression of a suite of virulence factors, including exopolysaccharide (EPS), endoglucanase, and pectin (B1162225) methyl esterase.[3][4]

Quantitative Data on 3-OH-PAME Signaling

The signaling activity of 3-OH-PAME is potent and occurs at very low concentrations. The following table summarizes key quantitative findings from studies on R. solanacearum.

| Parameter | Value | Organism/System | Reference |

| Effective Concentration of 3-OH-PAME | ≤ 1 nM | Ralstonia solanacearum (phcB mutant) | [1][2] |

| Fold-increase in Virulence Factor Production | > 20-fold | Ralstonia solanacearum (phcB mutant) | [1][2] |

| Fold-reduction in phcA expression (in the absence of 3-OH-PAME) | 5-fold | Ralstonia solanacearum (nonpolar phcB mutant) | [3][4] |

| Fold-reduction in Virulence Factor Production (in the absence of 3-OH-PAME) | 10 to 100-fold | Ralstonia solanacearum (nonpolar phcB mutant) | [3][4] |

Broader Roles of 3-Hydroxy Fatty Acids in Microbial Interactions

While the signaling role of 3-OH-C16:0 is most clearly defined in its methylated form in R. solanacearum, other 3-hydroxy fatty acids have been implicated in a variety of microbial processes, suggesting potential broader roles for 3-OH-C16:0 as well.

-

Immune Modulation: Free medium-chain 3-hydroxy fatty acids, such as (R)-3-hydroxydecanoic acid, can trigger immune responses in plants.[5] This suggests that host organisms may have evolved to recognize these bacterial components as signals of microbial presence.

-

Biofilm Formation: Fatty acids, including palmitic acid (C16:0), can influence biofilm formation in various bacteria.[6][7][8] While direct evidence for 3-OH-C16:0 is limited, the structural similarity suggests a potential role in modulating the physical properties of the cell membrane and influencing surface attachment.

-

Virulence in Other Pathogens: In Burkholderia species, which are known to have 3-OH-C16:0 in their lipid A, quorum sensing and virulence are intricately linked.[9] While specific signaling roles for free 3-OH-C16:0 have not been fully elucidated in these organisms, the presence of this fatty acid in a key virulence-associated structure (LPS) points to its importance in host-pathogen interactions.

Experimental Protocols

Studying the biological role of 3-OH-C16:0 requires robust methods for its extraction, quantification, and for assessing its biological activity.

Extraction and Purification of this compound

A common approach for extracting 3-hydroxy fatty acids from microbial cultures involves lipid extraction followed by hydrolysis to release the fatty acids from larger lipid structures like LPS.

Detailed Steps:

-

Cell Harvesting: Bacterial cultures are centrifuged to pellet the cells. The supernatant can also be processed to analyze extracellular lipids.

-

Lipid Extraction: Total lipids are extracted from the cell pellet using a solvent system such as chloroform (B151607):methanol:water (Bligh-Dyer method).[10]

-

Hydrolysis: The lipid extract is subjected to acid or base hydrolysis to cleave the fatty acid chains from the lipid A backbone. Acid hydrolysis (e.g., with 1 M HCl) is commonly used.[10]

-

Solvent Partitioning: The hydrolyzed sample is then partitioned with an organic solvent like ethyl acetate or chloroform to extract the free fatty acids.[11]

-

Purification: Further purification can be achieved using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the 3-hydroxy fatty acid fraction.[12]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of 3-hydroxy fatty acids.

Protocol Outline:

-

Derivatization: The carboxyl and hydroxyl groups of the fatty acids are derivatized to increase their volatility for GC analysis. A common method is to first form methyl esters followed by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with heptafluorobutyric anhydride (B1165640) - HFBA).[11][13][14]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the different fatty acid derivatives.

-

MS Detection and Quantification: The mass spectrometer is used for detection and quantification. By using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), high specificity and sensitivity can be achieved. Quantification is typically performed using a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-OH-C16:0).[11][14]

Bioassays for Signaling Activity

To assess the biological activity of 3-OH-C16:0 or its derivatives, reporter gene assays are commonly employed.

Example: eps Promoter-Reporter Assay in R. solanacearum

-

Construct a Reporter Strain: A reporter strain of R. solanacearum is constructed by fusing the promoter of a target gene (e.g., the eps promoter, which controls exopolysaccharide production) to a reporter gene such as lacZ (encoding β-galactosidase) or gfp (encoding green fluorescent protein). A phcB mutant background is used to eliminate endogenous production of 3-OH-PAME.

-

Expose the Reporter Strain: The reporter strain is grown in a suitable medium and exposed to different concentrations of purified or synthetic 3-OH-PAME.

-

Measure Reporter Activity: The activity of the reporter gene is measured. For a lacZ reporter, this can be done by measuring β-galactosidase activity using a colorimetric substrate like ONPG. For a gfp reporter, fluorescence is measured.

-

Data Analysis: The reporter gene activity is plotted against the concentration of the signaling molecule to determine the dose-response curve and the effective concentration.

Implications for Drug Development

The discovery of fatty acid-based signaling systems in pathogenic bacteria opens up new avenues for the development of novel anti-infective therapies. Targeting these pathways offers an alternative to traditional antibiotics, with the potential for lower selective pressure for resistance. Potential strategies include:

-

Inhibition of Biosynthesis: Developing inhibitors of enzymes like PhcB that are responsible for the synthesis of the signaling molecule.

-

Receptor Antagonism: Designing molecules that bind to the receptor (e.g., PhcS) but do not trigger the downstream signaling cascade, thereby acting as competitive inhibitors.

-

Signal Degradation: Engineering enzymes that can degrade the signaling molecule, a strategy known as quorum quenching.

Conclusion and Future Directions

This compound and its derivatives are emerging as important players in microbial communication, extending their role beyond being simple structural components of the bacterial cell envelope. The detailed elucidation of the 3-OH-PAME signaling pathway in Ralstonia solanacearum provides a valuable model for understanding this class of signaling molecules. Future research should focus on:

-

Identifying the signaling roles of free 3-OH-C16:0 and other 3-hydroxy fatty acids in a broader range of bacteria, particularly in opportunistic pathogens like Burkholderia species.

-

Elucidating the specific receptors and downstream signaling components in other microbial systems.

-

Investigating the role of these molecules in inter-species and host-microbe interactions.

A deeper understanding of these signaling pathways will undoubtedly provide novel targets for the development of innovative strategies to combat bacterial infections and manipulate microbial consortia in various biotechnological applications.

References

- 1. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum. | Sigma-Aldrich [sigmaaldrich.com]

- 3. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of polymicrobial biofilm formation by saw palmetto oil, lauric acid and myristic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Reducing virulence of the human pathogen Burkholderia by altering the substrate specificity of the quorum-quenching acylase PvdQ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitive assay, based on hydroxy fatty acids from lipopolysaccharide lipid A, for Gram-negative bacteria in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Hydroxyhexadecanoic Acid in Bacterial Lipopolysaccharide: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), the primary component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its toxicity and immunostimulatory properties are primarily attributed to its lipid A moiety. A critical and often conserved feature of lipid A is the presence of (R)-3-hydroxy fatty acids, which are essential for its biological activity. This technical guide provides an in-depth exploration of 3-hydroxyhexadecanoic acid (3-OH-C16:0), a specific long-chain 3-hydroxy fatty acid found in the lipid A of various bacterial species. We will detail its structural role within the LPS molecule, its significance in activating the Toll-like Receptor 4 (TLR4) signaling pathway, quantitative data on its presence, and detailed protocols for its analysis. This document serves as a comprehensive resource for professionals engaged in infectious disease research, immunology, and the development of novel therapeutics targeting bacterial endotoxins.

The Architecture of Lipopolysaccharide (LPS)

LPS is a complex amphipathic molecule essential for the structural integrity of the Gram-negative bacterial outer membrane.[1][2] It is composed of three distinct domains:

-

O-Antigen: A repetitive glycan polymer that is the outermost part of the molecule. This region is highly variable among different bacterial serotypes and is a primary target for the host adaptive immune response.[2]

-

Core Oligosaccharide: A non-repeating oligosaccharide chain that links the O-antigen to Lipid A. It is generally divided into an outer and an inner core. The inner core often contains unique sugars like 3-deoxy-D-manno-oct-2-ulosonic acid (KDO).[2]

-

Lipid A: The hydrophobic anchor of the LPS molecule, embedded in the outer membrane.[3] It is the principal endotoxic component, responsible for triggering the host's innate immune response.[3][4][5]

The general structure of LPS is visualized below.

This compound in the Lipid A Moiety

Lipid A possesses a conserved structure, typically consisting of a bisphosphorylated diglucosamine backbone. Covalently attached to this backbone are several acyl (fatty acid) chains. The number and length of these chains can vary between bacterial species, which influences the molecule's biological activity.[4]

A defining feature of lipid A is the presence of 3-hydroxy fatty acids. These are attached directly to the glucosamine (B1671600) units (ester or amide linkages) and can be further acylated by secondary, non-hydroxylated fatty acids. This compound (3-OH-C16:0), also known as 3-hydroxypalmitic acid, is one such long-chain fatty acid.[6] Its structure includes a 16-carbon backbone with a hydroxyl group at the C-3 position. This hydroxyl group is critical, as it often serves as the attachment point for a secondary acyl chain, creating a more complex, hexa-acylated lipid A structure that is a potent activator of the human immune system.[3]

The structure of Lipid A, highlighting the position of a 3-hydroxy fatty acid, is detailed below.

Immunostimulatory Activity: The TLR4 Signaling Pathway

The biological effects of LPS are mediated through its recognition by the Toll-like Receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). The process is initiated by LPS-binding protein (LBP) in the serum, which extracts LPS monomers and transfers them to CD14 on the surface of immune cells like macrophages. CD14 then presents the LPS to the TLR4-MD-2 complex.[3][7]

The acyl chains of Lipid A, including 3-OH-C16:0, insert into a hydrophobic pocket within MD-2. This binding event induces a conformational change in the TLR4-MD-2 complex, triggering its dimerization.[8][9] This dimerization initiates a downstream signaling cascade. Two primary pathways are activated:

-

MyD88-Dependent Pathway: This pathway leads to the early activation of the transcription factor NF-κB, resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9]

-

TRIF-Dependent Pathway: This pathway is activated following endocytosis of the TLR4 complex and leads to the activation of the transcription factor IRF3, which drives the production of type I interferons (IFN-α/β).

The hexa-acylated and bis-phosphorylated form of lipid A, often containing 3-hydroxy fatty acids, is the most potent activator of human TLR4. Variations, such as fewer acyl chains or the absence of phosphate groups, can significantly reduce or even antagonize this response.

Quantitative Data

The precise fatty acid composition of lipid A varies significantly across different Gram-negative species. This variation is a key factor in determining the endotoxic potency of the LPS. While 3-hydroxytetradecanoic acid (3-OH-C14:0) is the most common 3-hydroxy fatty acid, 3-OH-C16:0 is also found in several species.

Table 1: Reported Presence of this compound in Bacterial Lipid A Note: Data on the precise molar ratio of 3-OH-C16:0 is often limited and can vary based on bacterial growth conditions. The table below provides a summary of its reported presence.

| Bacterial Species | Lipid A Acylation Pattern | Reported Presence of 3-OH-C16:0 | Notes |

| Escherichia coli | Typically Hexa-acylated | Minor component or absent | Predominantly contains C12, C14, and 3-OH-C14:0 fatty acids.[3] |

| Pseudomonas aeruginosa | Varies (Penta- to Hepta-acylated) | Can be present | Often modifies its lipid A in response to environmental cues. |

| Rhizobium species | Complex and variable | Often present | Lipid A structure can include very long-chain fatty acids. |

| Legionella pneumophila | Atypical | Often present | Characterized by the presence of long-chain fatty acids. |

Table 2: Biological Activity of LPS Variants This table provides a conceptual overview of how acylation patterns, including the presence of specific fatty acids, affect TLR4 activation.

| Lipid A Structure | Typical Agonist/Antagonist Activity (Human TLR4) | Relative Potency |

| Hexa-acylated (e.g., E. coli) | Strong Agonist | ++++ |

| Penta-acylated (e.g., P. aeruginosa) | Weak Agonist | ++ |

| Tetra-acylated (Lipid IVa) | Antagonist | - |

| LPS with longer acyl chains (≥ C16) | Generally lower potency | + / ++ |

Key Experimental Protocols

Accurate characterization of 3-OH-C16:0 within LPS requires specific and sensitive analytical techniques. Below are detailed methodologies for key experiments.

Protocol: LPS Extraction (Hot Phenol-Water Method)

This protocol is a standard method for extracting LPS from Gram-negative bacteria.

Materials:

-

Bacterial cell pellet (from culture)

-

Deionized water, Pyrogen-free

-

90% Phenol (B47542) solution

-

Diethyl ether

-

Acetone, cold

-

Tris buffer

-

DNase, RNase, Proteinase K

-

Dialysis tubing (12-14 kDa MWCO)

-

Centrifuge and appropriate tubes

Procedure:

-

Wash the bacterial cell pellet with pyrogen-free water and resuspend in water at a concentration of 5-10% (w/v).

-

Preheat the cell suspension and an equal volume of 90% phenol to 68°C in a water bath.

-

Mix the two solutions vigorously and maintain at 68°C for 30 minutes with constant stirring.

-

Cool the mixture in an ice bath to 10°C and centrifuge at 4,000 x g for 45 minutes at 4°C.

-

Two phases will form. Carefully collect the upper aqueous phase, which contains the LPS.

-

To remove residual phenol, dialyze the aqueous phase extensively against deionized water for 48-72 hours at 4°C, with frequent water changes.

-

Treat the dialyzed solution with DNase, RNase, and Proteinase K to remove nucleic acid and protein contaminants.

-

Re-extract with hot phenol as described above to further purify the LPS.

-

Following dialysis, lyophilize the final aqueous phase to obtain purified LPS as a white powder.

Protocol: Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of fatty acids from purified LPS for analysis.

Materials:

-

Lyophilized LPS

-

Anhydrous Methanolic-HCl (e.g., 2M)

-

Hexane (B92381), GC-grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Methanolysis: Place 1-2 mg of lyophilized LPS in a screw-cap glass tube. Add 1 mL of anhydrous methanolic-HCl. Seal the tube and heat at 85°C for 16 hours to release the fatty acid methyl esters (FAMEs).

-

Extraction: Cool the tube. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute. Centrifuge briefly to separate phases.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a new tube. Repeat the hexane extraction.

-

Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

-

Silylation: To derivatize the hydroxyl groups, add 50 µL of BSTFA and 50 µL of pyridine (B92270) to the dried extract. Seal and heat at 60°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Use a temperature program that allows for the separation of C12 to C18 fatty acid derivatives.

-

Identify the trimethylsilyl (B98337) (TMS) derivative of this compound methyl ester by its characteristic mass spectrum and retention time compared to a known standard.

Experimental Workflow Visualization

The overall process from bacterial culture to data analysis is outlined below.

Conclusion and Implications for Drug Development

This compound is a significant, albeit not universally dominant, component of the lipid A moiety of LPS. Its presence, length, and the acylation at its 3-hydroxy position are critical determinants of the endotoxic activity of LPS from various Gram-negative bacteria. Understanding the precise structure-activity relationships of lipid A, including the role of specific fatty acids like 3-OH-C16:0, is paramount for the development of novel therapeutics.

For drug development professionals, this knowledge can be leveraged in several ways:

-

Vaccine Development: Synthetic lipid A analogs with modified acyl chains can be designed as vaccine adjuvants that retain immunostimulatory properties while having attenuated toxicity.

-

Sepsis Therapeutics: The development of molecules that antagonize the binding of potent lipid A species to the TLR4-MD-2 complex is a key strategy for treating septic shock.

-

Antibiotic Development: Targeting the biosynthetic pathways of lipid A, including the enzymes responsible for synthesizing and incorporating 3-hydroxy fatty acids, represents a promising approach for novel antibiotics.

A thorough characterization of the lipid A structure from pathogenic bacteria remains a critical step in understanding host-pathogen interactions and designing next-generation immunomodulatory drugs and anti-infectives.

References

- 1. oatext.com [oatext.com]

- 2. Lipopolysaccharide - Wikipedia [en.wikipedia.org]

- 3. Lipid A - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C16H32O3 | CID 301590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Inhibitory Actions of Neuroactive Steroid [3α,5α]-3-Hydroxypregnan-20-One on Toll-like Receptor 4-Dependent Neuroimmune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxyhexadecanoic Acid in the Architecture and Function of Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexadecanoic acid, a 16-carbon chain 3-hydroxy fatty acid, is a fundamental constituent of the outer membrane of many Gram-negative bacteria. As an integral component of the lipid A moiety of lipopolysaccharide (LPS), it is paramount for the structural integrity and barrier function of the bacterial cell envelope. Beyond its structural role, this fatty acid is a critical determinant in the complex interplay between bacteria and their hosts, significantly influencing the innate immune response. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in bacterial cell membranes, detailing its impact on membrane biophysics, its role in pathogenesis, and its interactions with host immune systems. Furthermore, this document outlines key experimental protocols for the characterization of this important biomolecule and presents quantitative data and molecular relationship diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The cell membrane of Gram-negative bacteria is a sophisticated and vital barrier, with the outer membrane serving as a formidable shield against environmental insults and antimicrobial agents. A unique feature of this outer membrane is the presence of lipopolysaccharide (LPS) in its outer leaflet. The anchor of LPS in the membrane is a glycolipid known as lipid A, which is responsible for many of the pathophysiological effects associated with Gram-negative infections. The structure of lipid A is remarkably diverse across different bacterial species, yet it consistently features a conserved backbone of a glucosamine (B1671600) disaccharide acylated with multiple fatty acids. Among these, 3-hydroxy fatty acids are a characteristic and essential component. This guide focuses specifically on this compound (3-OH C16:0), a common 3-hydroxy fatty acid found in the lipid A of numerous Gram-negative bacteria. Understanding the precise functions of this molecule is crucial for the development of novel antimicrobial strategies that target the bacterial envelope and for modulating the host immune response to infection.

The Structural Role of this compound in the Bacterial Outer Membrane

This compound is a primary acyl chain of lipid A, contributing significantly to the unique architecture and stability of the Gram-negative outer membrane. In the canonical structure of Escherichia coli lipid A, two glucosamine units are linked in a β(1→6) configuration and are substituted with phosphate (B84403) groups and multiple fatty acid chains. The amino and hydroxyl groups of these glucosamine residues are commonly acylated with 3-hydroxy fatty acids, with 3-hydroxytetradecanoic acid (3-OH C14:0) being the most common in E. coli. However, the presence and position of this compound can vary between bacterial species.

The 3-hydroxy group of these fatty acids provides a site for the attachment of secondary, non-hydroxylated acyl chains, leading to a hexa-acylated lipid A structure in many pathogenic Gram-negative bacteria. This intricate arrangement of acyl chains is critical for the tight packing of LPS molecules in the outer leaflet of the outer membrane, which in turn restricts the permeability of hydrophobic substances and contributes to the resistance of Gram-negative bacteria to many antibiotics.[1]

Contribution to Membrane Fluidity and Permeability

The composition of fatty acids in the bacterial membrane is a key determinant of its fluidity and permeability. While specific quantitative data on the direct effect of this compound on bacterial membrane fluidity is limited, general principles of lipid biophysics suggest its significant contribution. The saturated nature of the hexadecanoic acid chain promotes a more ordered, gel-like state, which would decrease membrane fluidity. This reduced fluidity is essential for the barrier function of the outer membrane.

The hydroxyl group at the 3-position introduces a polar moiety into the hydrophobic acyl chain. This feature can influence the packing of lipid A molecules and their interaction with neighboring lipids and membrane proteins. Molecular dynamics simulations of other hydroxylated fatty acids in model membranes suggest that they can lead to a more compact and less hydrated membrane surface.[2] This could further enhance the barrier function of the outer membrane, reducing its permeability to noxious compounds. The length of the acyl chain (C16) also plays a role in the overall thickness and stability of the membrane.

Role in Pathogenesis and Immune Recognition

The lipid A component of LPS is a potent activator of the host's innate immune system, a process mediated primarily by the Toll-like receptor 4 (TLR4) in complex with MD-2. The precise structure of lipid A, including the number, length, and type of its acyl chains, is a critical determinant of its ability to trigger an immune response.

Hexa-acylated lipid A, often containing 3-hydroxy fatty acids like this compound, is a strong agonist for human TLR4, leading to the production of pro-inflammatory cytokines.[3][4] The 3-hydroxyacyl chains are crucial for the binding of lipid A to the hydrophobic pocket of the MD-2 co-receptor, which is a prerequisite for TLR4 dimerization and the initiation of downstream signaling cascades.[2][4] Variations in the acylation pattern of lipid A can modulate this interaction, with some bacterial species producing under-acylated lipid A variants that are less potent TLR4 agonists or even antagonists, potentially as a mechanism of immune evasion.[5]

Quantitative Data on this compound

Quantitative analysis of 3-hydroxy fatty acids is often used as a chemical marker for the presence of Gram-negative bacteria and their endotoxins in various environmental and clinical samples.[3] Gas chromatography-mass spectrometry (GC-MS) is a common method for the quantification of these fatty acids after their release from lipid A by hydrolysis.

| Bacterial Species | Sample Type | Concentration of 3-OH C16:0 | Reference |

| Pseudomonas aeruginosa | Culture Supernatant | Variable, dependent on strain and growth conditions | [6] |

| Environmental Aerosols | Fine Particulates (PM2.5) | Predominant 3-OH FA along with C10 | [3] |

| Environmental Aerosols | Coarse Particulates (PM2.5-10) | Predominant 3-OH FA along with C10 | [3] |

Note: Specific concentrations in bacterial membranes are highly variable and depend on the bacterial species, strain, and growth conditions. The data presented here are indicative of its presence and relative abundance.

Experimental Protocols

Extraction and Analysis of Lipid A and its Constituent Fatty Acids

A common method for the analysis of lipid A involves its extraction from bacterial cells, followed by hydrolysis to release the constituent fatty acids, which are then derivatized and analyzed by GC-MS.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy Fatty Acids

-

Lipid Extraction: Perform a total lipid extraction from a bacterial pellet using a modified Bligh-Dyer method.

-

Acid Methanolysis: Hydrolyze the lipid extract and methylate the fatty acids by heating in acidic methanol (B129727) (e.g., 2.5% methanolic HCl) at 85°C for 2.5 hours.

-

Extraction of FAMEs: Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

-

Derivatization of Hydroxy Groups: Silylate the free hydroxyl groups of the hydroxy FAMEs using a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS Analysis: Analyze the trimethylsilyl (B98337) (TMS)-derivatized FAMEs by GC-MS. Use a non-polar capillary column (e.g., HP-5MS).

-

Quantification: Identify the this compound methyl ester TMS derivative based on its retention time and mass spectrum. Quantify using an internal standard (e.g., 3-hydroxytetradecanoic acid-d27).

Biophysical Analysis of Bacterial Membranes

Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be employed to study the overall order and fluidity of bacterial membranes. Changes in the vibrational frequencies of the CH2 stretching bands of fatty acyl chains can provide insights into the packing and conformational order of the lipid bilayer.

Protocol: FTIR Spectroscopy of Bacterial Membranes

-

Cell Preparation: Grow bacterial cells to the desired growth phase and harvest by centrifugation. Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

-

Sample Preparation: Resuspend the cell pellet in the same buffer to a high density.

-

FTIR Measurement: Acquire FTIR spectra of the cell suspension using an attenuated total reflectance (ATR) accessory.

-

Data Analysis: Analyze the CH2 symmetric and asymmetric stretching vibration bands (around 2850 and 2920 cm⁻¹, respectively). A shift to lower wavenumbers indicates a more ordered (less fluid) membrane.[7][8]

Conclusion and Future Directions

This compound is a cornerstone of the Gram-negative outer membrane, playing a vital role in its structural integrity and its interaction with the host immune system. Its presence and specific acylation pattern within lipid A are critical for bacterial survival and pathogenesis. While its structural importance is well-established, a deeper understanding of its specific contributions to the biophysical properties of the bacterial membrane, such as fluidity and permeability, requires further investigation. Advanced techniques like solid-state NMR and molecular dynamics simulations focused on bacterial membrane models containing this compound will be instrumental in elucidating these details. Furthermore, exploring the diversity of 3-hydroxy fatty acids across different bacterial species and their precise roles in modulating host-pathogen interactions will open new avenues for the development of targeted antimicrobial therapies and immunomodulatory agents. For drug development professionals, understanding the intricacies of the bacterial outer membrane, with key molecules like this compound at its core, is essential for designing novel therapeutics that can overcome the formidable barrier of Gram-negative bacteria.

References

- 1. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A synthetic lipid A mimetic modulates human TLR4 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial lipid biophysics and membrane organization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

3-Hydroxyhexadecanoic Acid and its Role in Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyhexadecanoic acid (3-OH-C16:0), a 16-carbon 3-hydroxy fatty acid, is a molecule of significant interest in the study of bacterial physiology and inter-kingdom communication. While direct evidence establishing 3-OH-C16:0 as a primary quorum sensing (QS) signal molecule is not extensively documented, its close structural analog, 3-hydroxypalmitic acid methyl ester (3-OH-PAME), functions as a key QS signal in the plant pathogen Ralstonia solanacearum. Furthermore, 3-hydroxy fatty acids (3-OH-FAs) are integral components of lipopolysaccharides (LPS) in Gram-negative bacteria and are recognized as microbe-associated molecular patterns (MAMPs) by host organisms. This guide provides an in-depth technical overview of the role of 3-OH-C16:0 and related molecules in bacterial signaling, with a primary focus on the well-characterized system in Ralstonia solanacearum. It includes detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development efforts targeting these signaling pathways.

3-Hydroxy Fatty Acids in Bacterial Communication

Long-chain fatty acids and their derivatives are increasingly recognized as important signaling molecules in bacteria, regulating a variety of processes including virulence and biofilm formation.[1] 3-hydroxy fatty acids are of particular importance due to their roles as biosynthetic precursors and as signaling molecules themselves.

This compound (3-OH-C16:0)